alpha-(2-Benzylhydrazino)N,N-dimethyl-p-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 0916495 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields It is known for its applications in chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BRN 0916495 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis starts with the preparation of intermediate compounds, which are then subjected to further reactions to obtain BRN 0916495. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Industrial Production Methods: In an industrial setting, the production of BRN 0916495 is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods often include continuous flow processes, which allow for the efficient and consistent production of large quantities of the compound. Quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: BRN 0916495 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The reactions involving BRN 0916495 typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride. The conditions, such as temperature and pH, are optimized to achieve the desired reaction.
Major Products Formed: The major products formed from the reactions of BRN 0916495 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with new ones. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
BRN 0916495 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, BRN 0916495 is studied for its potential effects on cellular processes and its use as a tool for probing biological pathways. In medicine, the compound is investigated for its therapeutic potential, including its ability to interact with specific molecular targets. In industry, BRN 0916495 is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of BRN 0916495 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and the specific application. Understanding the molecular targets and pathways involved is crucial for developing new applications and optimizing existing ones.
Comparaison Avec Des Composés Similaires
BRN 0916495 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties but differ in their specific applications or effects. For example, compounds with similar functional groups may undergo similar reactions but produce different products or have different biological activities. Comparing BRN 0916495 with these compounds helps to understand its distinct advantages and potential limitations.
List of Similar Compounds:- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-2-hydroxy-4-methyl-3-nitropyridine
- Propyl ethanoate
Conclusion
BRN 0916495 is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it valuable for research and industrial applications
Propriétés
Numéro CAS |
102396-00-9 |
---|---|
Formule moléculaire |
C16H21N3 |
Poids moléculaire |
255.36 g/mol |
Nom IUPAC |
4-[(2-benzylhydrazinyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H21N3/c1-19(2)16-10-8-15(9-11-16)13-18-17-12-14-6-4-3-5-7-14/h3-11,17-18H,12-13H2,1-2H3 |
Clé InChI |
WAXKMWGQPQLHKE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CNNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.